![molecular formula C12H24NO4+ B11821017 [(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)

[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

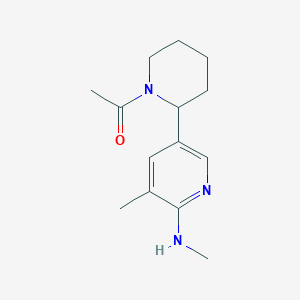

1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-, inner salt, (2R)-, also known as Isovaleryl-L-carnitine, is a derivative of L-carnitine. This compound is notable for its role in the transport of fatty acids into the mitochondria, where they are oxidized to produce energy. It is a zwitterionic compound, meaning it has both positive and negative charges within the same molecule, which contributes to its unique chemical properties .

Preparation Methods

The synthesis of 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-, inner salt, (2R)- typically involves the esterification of L-carnitine with isovaleric acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve more advanced techniques such as continuous flow reactors to increase yield and efficiency .

Chemical Reactions Analysis

1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-, inner salt, (2R)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it back to its alcohol form.

Scientific Research Applications

1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-, inner salt, (2R)- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It plays a role in studies related to fatty acid metabolism and mitochondrial function.

Medicine: This compound is investigated for its potential therapeutic effects in conditions like ischemia and metabolic disorders.

Mechanism of Action

The mechanism of action of 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-, inner salt, (2R)- involves its role in the transport of fatty acids into the mitochondria. It binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. The molecular targets include carnitine acyltransferases, which are enzymes that catalyze the transfer of acyl groups from fatty acids to carnitine .

Comparison with Similar Compounds

Similar compounds to 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-, inner salt, (2R)- include:

L-Carnitine: The parent compound, which is essential for fatty acid transport.

Acetyl-L-carnitine: An acetylated form of L-carnitine with neuroprotective properties.

Propionyl-L-carnitine: A propionylated form used in cardiovascular health.

Properties

Molecular Formula |

C12H24NO4+ |

|---|---|

Molecular Weight |

246.32 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium |

InChI |

InChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/p+1/t10-/m1/s1 |

InChI Key |

IGQBPDJNUXPEMT-SNVBAGLBSA-O |

Isomeric SMILES |

CC(C)CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |

Canonical SMILES |

CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)

![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)

![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)

![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)